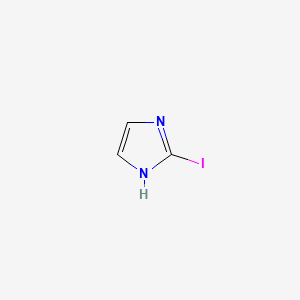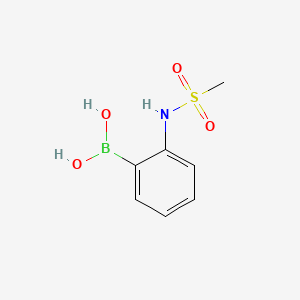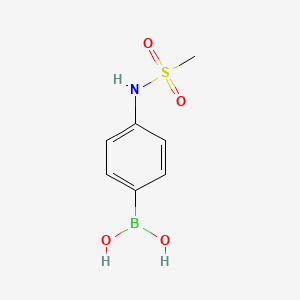
4-(2-Methylphenoxy)piperidine
Vue d'ensemble
Description
“4-(2-Methylphenoxy)piperidine” is a compound that belongs to the family of piperidine derivatives. It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-[(2-methylphenoxy)methyl]piperidine hydrochloride .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “4-(2-Methylphenoxy)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19NO.ClH/c1-11-4-2-3-5-13 (11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical state of “4-(2-Methylphenoxy)piperidine” is solid . It has a molecular weight of 241.76 .Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Alkaloid Synthesis
Piperidine derivatives are also present in alkaloids . Alkaloids are naturally occurring compounds, many of which have pharmacological effects and are used as medications.
Multicomponent Reactions
Piperidines are involved in multicomponent reactions . These are reactions in which three or more reactants combine to form a product .
Hydrogenation
Piperidines are involved in hydrogenation processes . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst .
Cyclization
Piperidines are involved in cyclization reactions . Cyclization is a process that forms a cycle, or ring of atoms in the molecule .
Cycloaddition
Piperidines are involved in cycloaddition reactions . Cycloaddition is a chemical reaction in which two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity .
Annulation
Piperidines are involved in annulation reactions . Annulation is a chemical reaction in which a new ring is constructed on another molecule .
Mécanisme D'action
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by this phytochemical .
Safety and Hazards
Orientations Futures
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is expected to continue to grow and evolve, with ongoing research into the synthesis and pharmacological applications of piperidine derivatives .
Propriétés
IUPAC Name |
4-(2-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZZLRYRWFFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395042 | |
| Record name | 4-(2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenoxy)piperidine | |
CAS RN |
63843-42-5 | |
| Record name | 4-(2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

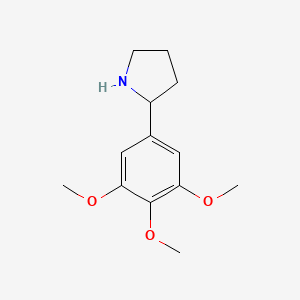
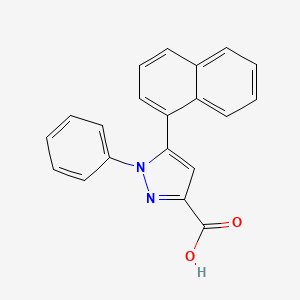

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
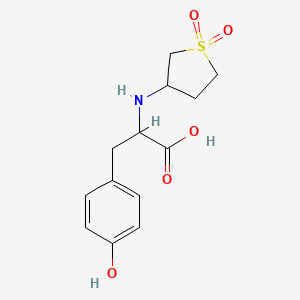
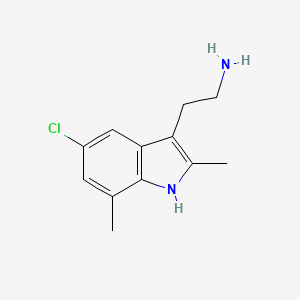
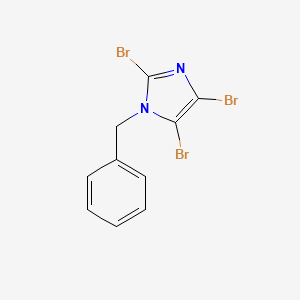


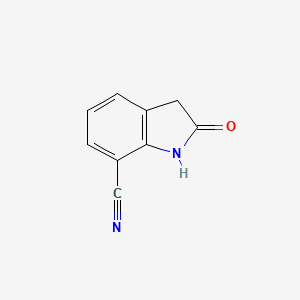
![[4-(cyclopropylcarbamoyl)phenyl]boronic Acid](/img/structure/B1350193.png)
